6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide
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Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide typically involves the bromination of 2-methylimidazo[1,2-a]pyridine followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-methylimidazo[1,2-a]pyridin-7-ol.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups in its structure allow it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H8Br2N2O |
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Molecular Weight |
307.97 g/mol |
IUPAC Name |
6-bromo-2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C8H7BrN2O.BrH/c1-5-3-11-4-6(9)7(12)2-8(11)10-5;/h2-4,10H,1H3;1H |
InChI Key |
OHEAOPAHFWMIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C(=O)C=C2N1)Br.Br |
Origin of Product |
United States |
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